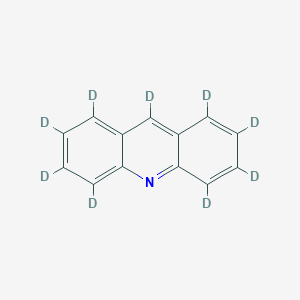

Acridine (D9)

Description

BenchChem offers high-quality Acridine (D9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridine (D9) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9-nonadeuterioacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUGLKDJFMEHC-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=N2)[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Acridine and Its Deuterated Isotopologues

Classical and Contemporary Approaches to Acridine (B1665455) Nucleus Construction

Classical methods for acridine synthesis typically involve condensation and cyclization reactions of simpler aromatic precursors. These established routes have been refined over time to improve yields and expand their applicability.

Bernthsen Synthesis and its Modern Modifications

The Bernthsen synthesis is a well-known method for preparing acridines, particularly 9-substituted acridines. It involves the condensation of diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid, typically zinc chloride (ZnCl₂) ptfarm.plnih.govwikipedia.orgpharmaguideline.comslideshare.netuni.luresearchgate.netresearchgate.net. When formic acid is used as the carboxylic acid, the parent acridine is formed, while higher carboxylic acids yield derivatives substituted at the meso (9) carbon atom wikipedia.orgresearchgate.net.

Traditionally, the Bernthsen reaction requires vigorous conditions, often involving high temperatures (e.g., 200–210 °C) for extended periods (around 20 hours), and can result in low yields researchgate.netyoutube.com. Modern modifications have sought to address these limitations. For instance, replacing zinc chloride with polyphosphoric acid (PPA) can offer more convenient reaction times, although sometimes with poorer yields researchgate.net. Significant advancements have been made by employing microwave irradiation as the heat source, which has been shown to shorten reaction times, increase yields, and reduce the amount of Lewis acid catalyst required, making the process more environmentally friendly researchgate.netyoutube.comresearchgate.net. Microwave-assisted Bernthsen reactions can provide 9-substituted acridines with both aromatic and aliphatic substituents researchgate.net.

Table 1: Bernthsen Synthesis Conditions and Outcomes

| Precursors | Catalyst | Conditions | Product Type | Yield Improvement (Modern) | Citation |

| Diphenylamine, Carboxylic Acid | ZnCl₂ | 200–210 °C, 20 hrs (Traditional) | 9-Substituted Acridines | Low (Traditional) | researchgate.netyoutube.com |

| Diphenylamine, Formic Acid | ZnCl₂ | - | Parent Acridine | - | wikipedia.orgresearchgate.net |

| Diphenylamine, Carboxylic Acid | PPA | - | Acridine Derivatives | - | researchgate.net |

| Diphenylamine, Carboxylic Acid | p-TSA | Microwave Irradiation, Solventless | 9-Substituted Acridines | Improved | researchgate.netresearchgate.net |

Ullmann Synthesis and Analogous Cyclization Reactions

The Ullmann synthesis, a prevalent method for producing acridines, typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid (e.g., H₂SO₄/HCl) nih.govslideshare.netijfans.org. This is often followed by cyclization to produce acridone (B373769), which then requires subsequent reduction and dehydrogenation steps to yield acridine nih.govscribd.com.

A key variation involves the cyclization of N-phenylanthranilic acid derivatives. These derivatives can be synthesized via a coupling reaction between an aryl halide and an aryl amine, initially described by Jourdan in 1885. Fritz Ullmann's contribution in 1903 demonstrated that the addition of copper significantly facilitates the coupling of non-activated aryl amines with aryl halides, leading to the copper-catalyzed Ullmann reaction (sometimes referred to as the Ullmann-Jourdan reaction) umn.edu. The cyclization of 2-arylamino benzoic acids (N-arylanthranilic acids) using acylating agents such as polyphosphoric acid (PPA), POCl₃, H₂SO₄, or (CF₃CO)₂O, leads to acridone derivatives, which can then be converted to acridines via reduction and dehydration scribd.comrsc.org.

Table 2: Ullmann Synthesis and Cyclization Pathways

| Precursors | Catalyst/Reagents | Intermediate Product | Final Product | Citation |

| Primary Amine, Aromatic Aldehyde/Carboxylic Acid | H₂SO₄/HCl | Acridone | Acridine | nih.govslideshare.netijfans.org |

| Aryl Halide, Aryl Amine | Copper (for coupling) | N-Phenylanthranilic Acid Derivatives | Acridone (via cyclization), then Acridine | umn.edursc.org |

| 2-Arylamino Benzoic Acids | PPA, POCl₃, H₂SO₄, (CF₃CO)₂O | Acridone | Acridine | scribd.comrsc.org |

Friedländer Synthesis in Acridine Chemistry

The Friedländer synthesis is a valuable method for synthesizing acridine derivatives, particularly 9-methylacridine (B196024) nih.govpharmaguideline.comijfans.org. This reaction typically involves the condensation of a salt of anthranilic acid with cyclohex-2-enone at elevated temperatures, such as 120 °C nih.govpharmaguideline.com. While more commonly associated with quinoline (B57606) synthesis, the Friedländer reaction can be adapted for acridine chemistry, often involving a condensation reaction followed by cyclodehydration between a 2-aminoaryl aldehyde or ketone and an aldehyde or ketone containing an α-methylene group researchgate.net. Catalysts for this procedure can include trifluoroacetic acid, toluenesulfonic acid, and various Lewis acids researchgate.net.

Table 3: Friedländer Synthesis Conditions for Acridines

| Precursors | Conditions | Product Type | Citation |

| Anthranilic Acid Salt, Cyclohex-2-enone | 120 °C | 9-Methylacridine | nih.govpharmaguideline.comijfans.org |

| 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl Compound | Acidic/Basic Conditions, Catalysts (e.g., TFA, TsOH, Lewis acids) | Acridine Derivatives | researchgate.net |

Condensation Reactions Utilizing Diphenylamine Precursors

Condensation reactions involving diphenylamine precursors are fundamental to acridine synthesis. Beyond the Bernthsen synthesis, diphenylamine can be utilized in various other condensation pathways to construct the acridine core ptfarm.plijfans.orgthieme-connect.com. For instance, heating diphenylamine in the presence of I₂/HI can yield 9-phenylacridine (B188086) ptfarm.plnih.govpharmaguideline.com. Another approach involves the condensation of diphenylamine with chloroform (B151607) in the presence of aluminum chloride to produce acridine wikipedia.orgpharmaguideline.com.

Furthermore, the condensation of diphenylamine with 2-oxo-2H-(substituted chromen)-4-yl acetic acid in the presence of anhydrous zinc chloride has been reported to afford 4-(acridin-9-ylmethyl)-2H-(substituted chromen)-2-one derivatives ptfarm.plijfans.org. These reactions highlight the versatility of diphenylamine as a building block for diverse acridine structures.

Table 4: Condensation Reactions with Diphenylamine Precursors

| Diphenylamine Precursor | Condensing Agent / Reagents | Conditions | Product Type | Citation |

| Diphenylamine | Carboxylic acid | ZnCl₂ | Acridine (Bernthsen) | ptfarm.plnih.govwikipedia.orgpharmaguideline.comslideshare.netuni.luresearchgate.netresearchgate.net |

| Diphenylamine | I₂/HI | Heat | 9-Phenylacridine | ptfarm.plnih.govpharmaguideline.com |

| Diphenylamine | Chloroform | AlCl₃ | Acridine | wikipedia.orgpharmaguideline.com |

| Diphenylamine | 2-Oxo-2H-(substituted chromen)-4-yl acetic acid | Anhydrous ZnCl₂ | 4-(Acridin-9-ylmethyl)-2H-(substituted chromen)-2-one | ptfarm.plijfans.org |

Transition Metal-Catalyzed Acridine Synthesis

Transition metal catalysis offers powerful and often more selective routes to complex organic molecules, including acridines. These methods can enable novel bond formations and cyclization pathways that are challenging to achieve with classical approaches.

Palladium-Catalyzed Alkyne Addition and Cyclization Pathways

Palladium catalysis has emerged as a significant tool for the synthesis of acridines, particularly through pathways involving alkyne addition and subsequent cyclization. A notable method describes the palladium-catalyzed addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine (B2592992) novanet.canih.govnih.gov. This innovative approach allows for the construction of substituted acridines in a one-pot reaction novanet.canih.govnih.gov.

The proposed mechanism for this reaction involves an initial Sonogashira coupling between the terminal alkyne and bis(2-bromophenyl)amine, forming an intermediate where the alkyne is in close proximity to the second bromide nih.gov. Subsequent intramolecular cyclization at the terminal carbon, facilitated by palladium insertion, leads to the acridine structure nih.gov. The presence of a diamine base and elevated temperatures are crucial conditions that favor the formation of acridine over a double Sonogashira reaction, which would otherwise lead to bis(tolan)amine novanet.canih.govnih.gov. This method has been demonstrated successfully with various aryl-alkynes and alkyl-alkynes, showcasing its versatility for generating diverse acridine derivatives novanet.canih.govnih.gov.

Table 5: Palladium-Catalyzed Alkyne Addition and Cyclization

| Precursors | Catalyst | Conditions | Product Type | Key Feature | Citation |

| Bis(2-bromophenyl)amine, Terminal Acetylenes | Palladium-based catalyst | Elevated temperature, Diamine base, One-pot reaction | Substituted Acridines | Favors cyclization over double Sonogashira | novanet.canih.govnih.gov |

Deuterated Isotopologues (Acridine (D9))

While the aforementioned synthetic methodologies primarily detail the construction of the non-deuterated acridine core, the synthesis of deuterated isotopologues, such as Acridine (D9), typically involves the use of deuterated starting materials or specific H/D exchange reactions. Acridine (D9) is a fully deuterated acridine molecule (C₁₃D₉N), meaning all nine hydrogen atoms are replaced by deuterium (B1214612) smolecule.comnih.govrsc.org. This compound is commercially available and is particularly useful in applications requiring minimal proton interference, such as certain NMR spectroscopic studies for structural and dynamic analysis of molecules smolecule.com.

General approaches for synthesizing deuterated compounds can include:

Using deuterated precursors: Incorporating deuterium-labeled building blocks into the synthesis pathway.

Hydrogen-Deuterium Exchange: Performing H/D exchange reactions on the pre-formed acridine nucleus under specific catalytic or solvent conditions (e.g., D₂O as a deuterium source) rsc.orgresearchgate.netresearchgate.netnih.gov. For instance, regioselective deuteration has been achieved on 1,2,3,4-tetrahydroacridine (B1593851) using a silver catalytic system with D₂O, yielding a deuterated product with high deuterium incorporation rsc.org. Crystallization studies have also shown isotopic effects on acridine polymorphism when using deuterated acridine researchgate.netnih.gov.

However, detailed specific synthetic methodologies for Acridine (D9) directly employing the Bernthsen, Ullmann, Friedländer, or palladium-catalyzed alkyne addition methods to achieve the D9 labeling during the ring formation are not widely elaborated in the general scientific literature consulted. The synthesis of Acridine (D9) often relies on specialized deuteration techniques or commercial availability.

Synthesis of Isotopically Labeled Acridines

Methodologies for Deuteration (e.g., Acridine (D9))

The synthesis of perdeuterated acridine, Acridine (D9), necessitates advanced methodologies capable of achieving complete hydrogen-deuterium exchange across all nine hydrogen positions on the acridine scaffold. Hydrogen Isotope Exchange (HIE) is a fundamental strategy for introducing deuterium into organic molecules, particularly at a late stage of synthesis thieme-connect.comwikipedia.org. This process typically involves replacing covalently bonded hydrogen atoms with deuterium atoms wikipedia.org.

Various catalytic systems have been explored for the deuteration of aromatic and heteroaromatic compounds, which are relevant to the synthesis of Acridine (D9):

High Temperature – Dilute Acid (HTDA) Method : This method has proven effective for the perdeuteration of polycyclic aromatic hydrocarbons (PAHs). For instance, hexamethylbenzene, a polycyclic aromatic compound, can be readily perdeuterated in high yield using dilute DCl–D₂O solutions at elevated temperatures (240–280 °C) researchgate.net. Given acridine's structural similarity as a polycyclic aromatic nitrogen heterocycle, the HTDA method presents a promising avenue for achieving Acridine (D9).

Platinum (Pt/C) Catalysis : Platinum-on-carbon (Pt/C) catalysts are highly effective for H-D exchange on aromatic ring systems, utilizing D₂O as a deuterium source under a hydrogen atmosphere researchgate.net. This method has demonstrated "quite effective" H-D exchange results on a variety of aromatic compounds researchgate.net.

Iridium Catalysis : Iridium(I) N-heterocyclic carbene (NHC)/phosphine (B1218219) catalysts have shown high site-selectivity and significant deuterium incorporation (e.g., up to 97%) in N-heterocycles like indole (B1671886) and azaindole derivatives acs.org. While often regioselective, the principles of C-H activation employed in these systems could be adapted or combined for more extensive deuteration.

Iron Complex Catalysis : Stable trans-dihydride N-heterocyclic carbene (NHC) iron complexes have been reported to efficiently catalyze H/D exchange at (hetero)aromatic hydrocarbons under mild conditions (50–80 °C), typically achieving over 90% deuterium incorporation nih.gov. This method often exhibits regioselectivity for sterically accessible C(sp²)-H bonds nih.gov.

Silver Catalysis : A simple silver-catalyzed regioselective deuteration method for (hetero)arenes and α-deuteration of 2-alkyl azaarenes has been developed, providing "good to excellent" deuterium incorporation using D₂O as the deuterium source rsc.org.

Deuterium oxide (D₂O) is a widely used and cost-efficient deuterium source across many of these methodologies googleapis.comthieme-connect.comwikipedia.orgresearchgate.netresearchgate.netresearchgate.netcjcatal.comresearchgate.netnju.edu.cn.

Isotopic Purity and Regioselectivity in Deuterated Acridine Synthesis

Achieving high isotopic purity, ideally >95%, and precise regioselectivity (ensuring deuterium replaces hydrogen at all desired positions, in this case, all nine hydrogens for Acridine (D9)) is a critical aspect of deuterated compound synthesis researchgate.net.

Regioselectivity: Regioselectivity in deuteration refers to the ability to selectively exchange hydrogen atoms at specific positions within a molecule. While some methods, particularly those employing directing groups with homogeneous transition-metal catalysis (e.g., palladium-catalyzed HIE with 8-aminoquinoline), excel at regioselective deuteration (e.g., ortho-deuteration) thieme-connect.comresearchgate.net, they may not be suitable for perdeuteration where all hydrogen atoms are targeted thieme-connect.com. For a compound like Acridine (D9), the goal is to achieve complete deuteration across all nine aromatic positions, which requires a method that can overcome inherent regioselectivity biases or achieve comprehensive exchange. The HTDA method, by operating under harsh conditions that promote extensive exchange, is a strategy aimed at achieving perdeuteration rather than selective deuteration researchgate.net.

The choice of catalyst, reaction conditions (temperature, pressure, solvent), and deuterium source significantly influence both the isotopic purity and regioselectivity. For perdeuteration, conditions that facilitate extensive and non-selective exchange across the aromatic system are generally preferred, often involving elevated temperatures and prolonged reaction times to ensure all accessible C-H bonds undergo exchange with the deuterium source researchgate.net.

Electronic Structure, Spectroscopic Properties, and Computational Photophysics of Acridine

Quantum Chemical Investigations of Acridine (B1665455) Electronic Structure

Quantum chemical methods provide powerful tools for elucidating the intricate electronic structure of acridine, offering insights into its ground and excited states, as well as its reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are widely employed computational methods for investigating the electronic structure and absorption properties of acridine and its derivatives. These approaches enable the calculation of ground state geometries, electronic parameters, and absorption spectra chemicalpapers.comresearchgate.netjocpr.comsamipubco.com. For acridine-based complexes, TDDFT studies are particularly useful in analyzing how attached ligands influence electronic transitions chemicalpapers.com. Common functionals utilized in these calculations include B3LYP and CAM-B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311G(d,p) researchgate.netjocpr.comsamipubco.comresearchgate.netpcbiochemres.com. Geometry optimization calculations frequently indicate a planar geometry for acridine dyes researchgate.net.

High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2), are utilized for more accurate descriptions of excited states, especially in the context of photochemical reactions and potential energy surfaces researchgate.nettum.dechemrxiv.orgnih.gov. These advanced computational techniques are particularly valuable for exploring charge-transfer excited states and reaction pathways, such as hydrogen-atom transfer processes observed in acridine-water complexes researchgate.nettum.de. CASPT2 calculations can enhance the accuracy for dynamics studies in ultrafast timescales for chromophores chemrxiv.org. In CASSCF calculations for acridine chromophores, the active space typically encompasses the π and π* orbitals tum.de.

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of acridine samipubco.comresearchgate.netpcbiochemres.com. For the parent acridine molecule, the theoretical HOMO-LUMO energy gap has been reported to be approximately 3.7 eV in the gas phase washington.edu. In contrast, some acridine derivatives exhibit smaller HOMO-LUMO energy gaps, typically ranging from 3.14 to 3.36 eV washington.edu. In acridine-based complexes, the LUMOs are often predominantly composed of the acridine π* orbitals, while the HOMOs may be localized on metal d orbitals, facilitating metal-to-ligand charge transfer (MLCT) transitions chemicalpapers.com. A reduction in the energy gap can be attributed to the extension of π-conjugation or indicate intramolecular charge transfer researchgate.netwashington.edu. It is generally observed that theoretical energy gaps are higher than experimental values, particularly for gas-phase calculations washington.edu.

Table 1: Representative HOMO-LUMO Energy Gaps of Acridine and Derivatives

| Compound | HOMO-LUMO Energy Gap (eV) | Calculation Method | Phase/Notes | Citation |

| Acridine | 3.7 | Theoretical | Gas phase | washington.edu |

| Acridine Derivatives | 3.14–3.36 | Theoretical | Varies by derivative | washington.edu |

The investigation of electron density distribution provides fundamental insights into the bonding nature and charge partitioning within acridine. Methods such as Bader's Quantum Theory of Atoms in Molecules (QTAIM) are employed for this purpose chemicalpapers.commdpi.com. Reactivity descriptors, notably the Fukui function, are utilized to identify preferential sites for nucleophilic or electrophilic attack, thereby predicting chemical reactivity pcbiochemres.commdpi.commdpi.compcbiochemres.comresearchgate.net. For acridine derivatives, specific carbon and nitrogen atoms have been identified as possessing higher Fukui values, highlighting their critical role in molecular interactions pcbiochemres.comresearchgate.net. Additionally, the molecular electrostatic potential (MEP) can be visualized to illustrate the distribution of electron density and pinpoint electrophilic and nucleophilic regions within the molecule samipubco.com.

Spectroscopic Characterization of Acridine and its Derivatives

Spectroscopic techniques are essential for experimentally characterizing the electronic states and photophysical behavior of acridine.

Electronic Absorption Spectroscopy (UV-Vis): Acridine, in its pure form, appears as a yellow powder aatbio.com. Its characteristic UV-Vis absorption spectrum includes a peak at 244 nm aatbio.com. Acridine derivatives generally exhibit significant absorption in the wavelength range of 340-460 nm, which is typical for π-electron energy level transitions within the acridine ring system farmaciajournal.comresearchgate.net. The position of absorption peaks can shift towards longer wavelengths (bathochromic shift) with increasing concentration, a phenomenon attributed to changes in energy levels influenced by the molecular environment researchgate.net. Interactions with other molecules, such as DNA, can induce hypochromic (decrease in intensity) or bathochromic shifts in the absorption spectra, reflecting strong interactions between the acridine chromophore and the interacting species farmaciajournal.comresearchgate.net.

Table 2: Key UV-Vis Absorption Wavelengths

| Compound | Absorption Wavelength (nm) | Notes | Citation |

| Acridine | 244 | aatbio.com | |

| Acridine Derivatives | 340–460 | Typical range for π-electron transitions | farmaciajournal.comresearchgate.net |

Fluorescence Spectroscopy: Acridine-based compounds are known to display intense fluorescence, a property that is highly sensitive to the polarity of the surrounding medium acs.org. For instance, Acridine Orange, a well-studied derivative, exhibits distinct fluorescence characteristics depending on its binding environment: it emits green fluorescence when intercalated into double-stranded DNA (excitation peak ~490 nm, emission peak ~520 nm) and red fluorescence when bound electrostatically to single-stranded DNA or RNA (excitation peak ~460 nm, emission peak ~640 nm) thermofisher.comtocris.comaatbio.comwikipedia.orglogosbio.com. The fluorescence properties of acridine derivatives can also be significantly influenced by pH changes acs.org. In some cases, a "delayed fluorescence" signal can be observed, which is often attributed to triplet-triplet annihilation processes oup.comnih.gov.

Table 3: Representative Fluorescence Properties of Acridine Orange

| Binding State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Color | Citation |

| Double-stranded DNA | 490 | 520 | Green | aatbio.com |

| Single-stranded DNA/RNA | 460 | 640 | Red | aatbio.com |

Phosphorescence Spectroscopy: Phosphorescence, an emission from the triplet excited state, can be observed for acridine dyes, particularly at lower temperatures where non-radiative decay pathways are minimized oup.comacs.orgacs.org. For example, Acridine Yellow (a derivative) in a rigid saccharide glass exhibits a long-lived, bright orange phosphorescence at temperatures below approximately 50 °C acs.org. At higher temperatures, a shorter-lived, intense yellow-green delayed fluorescence becomes the dominant emission pathway, while at intermediate temperatures, both processes contribute to the observed emission acs.orgacs.org. The triplet state lifetimes of acridine yellow can exceed 150 ms (B15284909) in suitable rigid matrices, allowing for detailed studies of its photophysical dynamics acs.orgacs.org.

Table 4: Representative Phosphorescence/Delayed Fluorescence Properties of Acridine Yellow

| Emission Type | Temperature Range | Observed Color | Triplet Lifetime (ms) | Citation |

| Phosphorescence | Below ~50 °C | Bright Orange | >150 | acs.orgacs.org |

| Delayed Fluorescence | Higher Temperatures | Yellow-Green | Shorter | acs.orgacs.org |

Theoretical Photophysics and Excited State Dynamics

Proton Transfer in Excited States

Acridine exhibits a notable change in its pK value upon excitation, making it a classic system for studying excited-state proton transfer (ESPT) reactions ias.ac.in.

Mechanism and Kinetics: The excited-state protonation of acridine is remarkably sensitive to the excitation wavelength, particularly when excited near the red edge of its first absorption band ias.ac.inias.ac.in. Under red-edge excitation, proton association can occur very rapidly, with rate constants estimated to be around 10¹⁰ s⁻¹, leading to the observation of acridinium (B8443388) emission ias.ac.inias.ac.in. Conversely, excitation with shorter wavelengths results in a slower proton association rate ias.ac.inias.ac.in.

The rate of proton transfer is also temperature-dependent, slowing down at lower temperatures ias.ac.inias.ac.in. Research indicates that proton tunneling is a significant mechanism for proton transfer in acridine, especially at low temperatures or in rigid environments like frozen glass ias.ac.inias.ac.in. This is supported by observations such as acridinium-type emission at 80 K under red-edge excitation, and the fact that the red-edge effect is observed in frozen glass, suggesting a predominant tunneling effect ias.ac.in. While diffusion-controlled reactions are viscosity-dependent, tunneling rates are primarily temperature-dependent, and both processes can occur simultaneously or exclusively in protonation reactions ias.ac.in. The inconclusive isotope effect observed in some studies further points towards the tunneling mechanism ias.ac.in.

Role of Deuteration: Deuteration of the solvent is a critical experimental technique used to investigate the mechanisms of excited-state proton transfer in acridine ias.ac.inias.ac.in. By replacing exchangeable protons with deuterium (B1214612), researchers can study kinetic isotope effects, which provide valuable insights into whether proton transfer is the rate-determining step and if tunneling is involved nih.govias.ac.inias.ac.ingoogle.com. For instance, the solvent isotope effect in acridine's proton transfer becomes discernible at low temperatures, suggesting faster proton transfer rates at higher temperatures ias.ac.in.

Environmental Influences and Related Processes: Proton transfer involving acridine has also been studied in various solvent systems, including ionic liquids. Ionic liquids have been shown to facilitate facile proton transfer in both ground and excited states, with the acidity of the ionic liquid cation influencing the excited-state proton transfer researchgate.net.

Beyond simple protonation, acridine and its derivatives can participate in more complex photo-induced processes. For example, acridinedione dyes can undergo excited-state intramolecular proton transfer (ESIPT), where a proton moves within the same molecule in the excited state, often leading to dual fluorescence oup.com. Furthermore, acridine derivatives can be involved in proton-coupled electron transfer (PCET) reactions, where electron transfer is followed by proton transfer, leading to the formation of radical species nih.gov. Computational studies contribute significantly to understanding these intricate mechanisms by mapping potential energy surfaces and identifying energy barriers for proton transfer nih.gov.

Reactivity and Reaction Mechanisms of Acridine

Nucleophilic and Electrophilic Reactivity of the Acridine (B1665455) Core

The electronic distribution within the acridine ring system dictates its susceptibility to nucleophilic and electrophilic attacks, with specific positions exhibiting enhanced reactivity.

The C9 position of the acridine core is notably electron-deficient, rendering it highly susceptible to nucleophilic attack. sigmaaldrich.comalfa-chemistry.comnih.govnih.gov Nucleophilic reagents preferentially attack at the 9-position due to its low electron density. sigmaaldrich.com This activation at C9 makes it a crucial site for addition reactions. fishersci.cacenmed.com

A common mechanism for aromatic nucleophilic substitution at C9 involves the formation of a Meisenheimer transition state. alfa-chemistry.com For instance, the reaction of acridine with sodium amide (NaNH₂) in liquid ammonia (B1221849) yields 9-aminoacridine (B1665356). zhanggroup.org The C9-N9 linkage, particularly in 9-aminoacridine derivatives, demonstrates high susceptibility to both electrophilic and nucleophilic attacks, providing efficient pathways to novel cyclic and spirocyclic acridine derivatives through intramolecular nucleophilic attack. nih.govfishersci.cawikipedia.orguni.lu Furthermore, the reactivity of acridine towards nucleophiles can be enhanced in its quaternary salt form. sigmaaldrich.com The rate and mechanism of these reactions are strongly influenced by the surrounding environment and the nature of substituents on the acridine ring. alfa-chemistry.com

Classical electrophilic aromatic substitution (EAS) reactions on the acridine ring are often challenging due to a lack of sufficient regioselectivity, frequently resulting in mixtures of polyfunctionalized products. uni.lu Electrophiles typically attack the benzenoid rings, with a preference for the 2- or 7-positions, often leading to disubstitution. sigmaaldrich.com The electronic rearrangement of acridine, and especially its protonated form, generally favors electrophilic substitution at positions 2 and 4, or 7 and 5. uni.lu

The regioselectivity of electrophilic substitution can be influenced by existing substituents. For example, an electron-donating group at position 2 can enhance the regioselectivity of electrophilic substitution at position 1. uni.lu However, reactions like the action of chlorosulfonic acid on acridine are not entirely regioselective, producing a mixture of acridine-1-sulfonyl chloride and acridine-1,8-disulfonyl chloride in varying yields (e.g., 61% and 39%, respectively). uni.lu Protonation or alkylation of the acridine nitrogen can also modulate the reactivity and regiospecificity, particularly for functionalization at positions 4 and 5. uni.lu Nitration of acridine with nitric acid primarily yields 2- and 4-nitroacridine, along with minor quantities of dinitroacridines. cenmed.com Studies involving the bromination of acridine conjugates with N-bromosuccinimide (NBS) have shown that electrophilic aromatic substitution occurs predominantly at C-2 and C-7, even under conditions typically favoring radical processes, and this selectivity is solvent-dependent. sigmaaldrich.com Positions 3 and 6 are also susceptible to aromatic electrophilic substitutions, though overreactions are possible. alfa-chemistry.com

Redox Chemistry of Acridine and its Derivatives

Acridine's heterocyclic nature allows it to participate in various oxidation and reduction reactions, leading to different derivatives and ring transformations.

Acridine undergoes oxidation to yield several products depending on the oxidizing agent and conditions. A common oxidation pathway leads to the formation of acridone (B373769) (9(10H)-acridone), which can be achieved by oxidizing acridine with dichromate in acetic acid. sigmaaldrich.comzhanggroup.orgcenmed.com Acridone is also identified as a main photolysis product of acridine.

Under more vigorous oxidative conditions, such as treatment with potassium permanganate (B83412) in an alkaline medium, acridine undergoes oxidative ring cleavage, forming quinoline-2,3-dicarboxylic acid, also known as acridinic acid. fishersci.casigmaaldrich.comcenmed.comzhanggroup.orgcenmed.com Acridine can also be readily oxidized by peroxymonosulfuric acid to form acridine amine oxide. fishersci.cacenmed.com Furthermore, a dihydrodiol photoproduct of acridine has been observed to form through a singlet oxygen reaction. Direct oxidative ring-opening has also been noted in spiropyran derivatives containing an acridine substituent, where the stabilization of a phenoxyl radical drives the aromatization.

Acridine can be readily reduced to 9,10-dihydroacridines, also known as acridanes or leucoacridines. fishersci.cacenmed.comzhanggroup.orguni.lucenmed.com The selectivity of reduction products depends on the reducing agent used:

Zinc/Hydrochloric Acid (Zn/HCl): This combination selectively reduces the pyridine (B92270) ring of acridine, leading to the formation of 9,10-dihydroacridine (B10567). wikipedia.orgsigmaaldrich.comzhanggroup.org

Platinum/Hydrochloric Acid (Pt/HCl): In contrast, reduction with Pt/HCl results in the reduction of the benzene (B151609) rings of acridine. wikipedia.orgzhanggroup.org

Specific Reducing Agents: Strong reducing agents such as sodium, sodium amalgam, lithium, or lithium aluminum hydride are known to yield acridane (9,10-dihydroacridine). uni.lu

Catalytic Hydrogenation: This method can selectively reduce the benzene rings of acridine. sigmaaldrich.com

Metal Catalysts on Carbon/Alumina (B75360): Studies have shown that various metals adsorbed on carbon or alumina can catalyze the reduction of acridine, leading to different products with varying selectivities. For instance, Rh/C and Rh/Al₂O₃ predominantly yield totally reduced products like 1,2,3,4,5,6,7,8-octahydroacridine (B159204) (with selectivities of 92% and 99%, respectively). Pt/Al₂O₃ exhibits an 80% selectivity towards 9,10-dihydroacridine, which is higher than Pt/C (59%). Pd/C shows a slight selectivity towards 1,2,3,4-tetrahydroacridine (B1593851) (47%), while Pd/Al₂O₃ produces a mixture of 9,10-dihydroacridine and 1,2,3,4-tetrahydroacridine (47% and 38%, respectively). uni.lu

Potassium Cyanide: Reaction with potassium cyanide results in the formation of the 9-cyano-9,10-dehydro derivative. fishersci.cacenmed.com

One-electron reduction of acridine-1,8-dione in aqueous solution has been observed to form a transient radical anion (AD•-).

Table 1: Selective Reduction of Acridine

| Reducing Agent | Primary Product(s) | Selectivity/Target Ring | References |

| Zn/HCl | 9,10-Dihydroacridine | Pyridine ring reduction | wikipedia.orgsigmaaldrich.comzhanggroup.org |

| Pt/HCl | Reduced benzene rings | Benzene rings reduction | wikipedia.orgzhanggroup.org |

| Na, Na Amalgam, Li, LiAlH₄ | Acridane (9,10-Dihydroacridine) | N/A | uni.lu |

| Raney Ni, Cu Chromite | Acridane (9,10-Dihydroacridine) | N/A | uni.lu |

| Rh/C, Rh/Al₂O₃ | 1,2,3,4,5,6,7,8-Octahydroacridine | Highly selective (92-99%) | uni.lu |

| Pt/Al₂O₃ | 9,10-Dihydroacridine | 80% selectivity | uni.lu |

| KCN | 9-cyano-9,10-dehydro derivative | C9-addition | fishersci.cacenmed.com |

Acridine radical chemistry involves the formation, characterization, and reactivity of various acridine-based radical species, which are increasingly important in photoredox catalysis and synthetic transformations.

Formation and Characterization: Acridine radicals can be generated through the single-electron reduction of acridinium (B8443388) salts. A notable discovery is that of a neutral acridine radical, which has been extensively characterized. This radical exhibits an exceptionally potent photoreducing behavior, possessing a maximum excited-state oxidation potential of -3.36 volts versus a saturated calomel (B162337) electrode (SCE). This potential is comparable to that of elemental lithium, positioning it among the most powerful chemical reductants reported.

Spectroscopic, computational, and chemical studies indicate that this potent photoreducing capability arises from the formation of a twisted intramolecular charge-transfer (TICT) species. This TICT state enables the population of higher-energy doublet excited states upon light absorption (e.g., 390 nm), leading to its strong reducing properties.

Reactivity: The catalytically generated acridine radical acts as a potent single-electron reductant, facilitating chemical reactions that typically necessitate strong alkali metal reductants. This includes challenging transformations such as haloarene reduction and desulfonylation of sulfonamides.

Conversely, acridinium salts in their excited state function as potent single-electron oxidants, with reduction potentials exceeding +2.0 V versus SCE. These excited-state acridinium species are capable of oxidizing arenes and alkenes to generate reactive cation radicals.

Acridine radical cations, particularly 9-substituted derivatives, readily undergo hydrogen atom abstraction reactions. This reactivity is attributed to the localization of the odd electron in a p-orbital on the nitrogen atom, which imparts the hydrogen abstraction activity to the radical cation. The kinetics of such reactions, for example, between a 9-substituted acridine radical cation and cyclohexa-1,4-diene (CHD), conform to an EC mechanism (electron transfer followed by an irreversible first-order reaction). The products of these reactions include the protonated acridine substrate and dimer-substrate adducts of CHD.

Table 2: Key Properties of Acridine Radical Species

| Species | Type | Excited-State Oxidation Potential (vs. SCE) | Reactivity | References |

| Neutral Acridine Radical | Reductant | -3.36 V | Potent single-electron reductant, enables reactions typically requiring alkali metals. | |

| Acridinium Salt Excited State | Oxidant | > +2.0 V (reduction potential) | Potent single-electron oxidant, oxidizes arenes/alkenes to cation radicals. | |

| Acridine Radical Cation | Reactive intermediate | N/A | Undergoes facile hydrogen atom abstraction reactions. |

Computational and Theoretical Chemistry of Acridine

Quantum Chemical Modeling of Reactivity

Quantum chemical methods, including DFT and ab-initio approaches, are widely employed to model the reactivity of Acridine (B1665455) and its derivatives. These calculations help in determining initial electron distribution, local reactivity, and various quantum chemical parameters that influence chemical transformations. pcbiochemres.comresearchgate.net

Computational methods are instrumental in scrutinizing proposed reaction mechanisms, mapping reaction pathways, and identifying transition states to determine activation energies and energy barriers. For instance, Density Functional Theory (DFT) has been used to study aromatic nucleophilic substitution reactions on the C9 carbon of acridine, a reaction significant in various biological and medicinal applications. researchgate.net These studies can confirm that a thiol group, for example, attacks the aromatic core, activated by the nitrogen heteroatom, and replaces halogen or amino substituents via a well-defined Meisenheimer transition state. researchgate.net

The calculated free energy barriers for transformations involving acridine, such as the formation of formylacridine in degradation cascades, demonstrate good agreement with experimental data, validating the predictive power of these computational models. rsc.org The Fukui function, a concept from quantum chemistry, is also utilized to analyze chemical reactivity by predicting how a molecule responds to changes in electron density, thereby indicating areas of high reactivity. pcbiochemres.com Computational methods for finding transition states, like the Nudged Elastic Band (NEB) method, optimize the path connecting reactants and products, providing crucial insights into reaction mechanisms. ims.ac.jpacs.org

Computational studies have extensively investigated the influence of steric and electronic effects on the reactivity of Acridine. For acridine photocatalytic systems, mechanistic and computational studies have highlighted the role of steric effects in preventing deactivation of the catalyst by electrophiles at the N1 position and by radical intermediates at the C9 position. rsc.org A multivariate linear regression model has been developed to quantitatively describe the interplay between steric (e.g., percent buried volume of the C9 substituent) and electronic (e.g., sum of NBO spin densities on C9) parameters, correlating them with the observed photocatalytic reactivity of 9-substituted acridines. rsc.orgrsc.org

The reaction barrier in acridine reactions is significantly influenced by both the solvent and the nature of substituents on the aromatic system. researchgate.net For instance, in acridine-based gold(III)-N-heterocyclic carbene (NHC) complexes, computational experiments have been carried out to understand the ground state electronic structure and binding formation energy, explaining observed reactivity differences due to steric hindrance of bulky ligands. mdpi.comresearchgate.netnih.govresearchgate.net The acridine rings themselves play a key role in the crystal packing of solid structures through π–π stacking interactions, which can influence the stability and reactivity of these complexes. mdpi.comresearchgate.net

Spin density analysis is critical for understanding the electronic structure and reactivity of acridinyl radical intermediates. Computational studies, often employing DFT, are used to map the spin density distribution over the entire π-system of acridinyl radicals. This delocalization of spin density is a key factor contributing to the stability of these radical species. nii.ac.jp

For example, in studies of acridine photocatalysis, the spin density in the key acridinyl radical intermediate (HA) has been quantitatively incorporated into multivariate linear regression models to predict photocatalytic activity. rsc.orgrsc.orgresearchgate.net An inverse relationship between photocatalytic activity and the spin density term suggests that a more delocalized acridinyl radical may lead to a more efficient photocatalytic system. rsc.org Experimental electron spin resonance (ESR) spectra of acridinyl radicals, showing hyperfine coupling to nitrogen and hydrogen nuclei, can be nicely reproduced by computational simulations, confirming the effective spin delocalization. chemrxiv.org

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are powerful tools for characterizing the dynamic behavior of Acridine, including its intermolecular interactions, adsorption processes, and complex formation in various environments. digitellinc.comresearchgate.netnih.gov

MD simulations provide detailed insights into how Acridine molecules interact with other molecules and surfaces. For instance, Acridine and its derivatives have been studied as corrosion inhibitors on aluminum surfaces. Computational approaches, including DFT and MD simulations, elucidate the molecular interactions governing adsorption processes, such as π-π interactions and electron donor properties of the nitrogen atom, which facilitate the formation of stable protective layers. pcbiochemres.com The binding energies of Acridine and its derivatives on aluminum surfaces have been computationally determined, indicating their effectiveness as inhibitors. pcbiochemres.com

Table 1: Binding Energies of Acridine and Derivatives on Al (110) Surface pcbiochemres.com

| Compound | Binding Energy (kcal/mol) |

| Acridine (ACD) | -39.918 |

| Acridine-2-Carboxylic Acid (ACA) | -53.042 |

| Acridine-2-Carbaldehyde (A2C) | -47.001 |

| 2-Ethyl-Acridine (2EA) | -46.319 |

Fully atomistic MD simulations have been used to characterize the dynamics of acridine orange at chromatographic interfaces, revealing details about diffusion coefficients and rotational reorientation times, and how these are influenced by solvent structure and surface properties. researchgate.net These simulations have shown that the diffusion coefficient of acridine orange can be significantly smaller at interfaces compared to bulk solvent. researchgate.net

Table 2: Diffusion and Rotational Reorientation of Acridine Orange at Interfaces (Example Data) researchgate.net

| Parameter | Value at Water/C18 Interface | Value in Bulk Water |

| Diffusion Coefficient (D) (x 10⁻⁴ cm²/s) | 0.022 | 0.087 |

| Rotational Reorientation Times (ps) | 20, 700 | 130, 740 (measured) |

Furthermore, MD simulations have explored the penetration of novel N-acridine thiosemicarbazones into lipid membranes, demonstrating differences in their localization within the lipid bilayer and the impact of cholesterol on their membrane penetration. nih.gov

Computational methods, particularly MD simulations coupled with DFT calculations, offer profound insights into the formation and stability of Acridine-containing complexes. Acridine rings are known to engage in π-π stacking interactions in the crystal packing of complexes, such as acridine-based gold(III)-NHC complexes, contributing to their structural stability. mdpi.comresearchgate.netnih.govresearchgate.net

In photocatalysis, mechanistic and computational studies have provided insights into the formation of acridine-carboxylic acid complexes, which are crucial for photoinduced proton-coupled electron transfer (PCET) processes. nih.govacs.org These studies reveal that acridine photocatalysts induce photodecarboxylation from the singlet excited state of these complexes. nih.gov

Molecular modeling, including coarse-grained MD simulations, has been used to study the interaction of fluorescent probes like 10-N-nonyl acridine orange (NAO) with bacterial plasma membranes. These simulations have successfully detected the formation of various NAO forms, including monomers, dimers, and stacks, with cardiolipin (B10847521) playing a central role in forming sandwich-like structures with NAO dimers and interlayered stacks with anionic lipids. researchgate.net The stability of these complexes can be attributed to various non-covalent interactions, including strong intermolecular hydrogen bonds, as seen in the association processes of drug-like compounds. mdpi.com

Table 3: Calculated Free Energy Barriers for Carbamazepine Transformations (Example) rsc.org

| Reaction Step | Calculated ΔG‡₂₉₃ (kJ mol⁻¹) | Experimental ΔG‡₂₉₃ (kJ mol⁻¹) |

| Chlorination of CBZ | 99.6 - 115.6 | 98.2 |

| Epoxidation of CBZ | 95.7 | - |

| Formation of Formylacridine | (Final product, thermodynamically stable) | - |

Interactions of Acridine with Biological Macromolecules: a Mechanistic and Structural Perspective

Interaction with Nucleic Acids: DNA and RNA

Acridine (B1665455) (PubChem CID: 9215) and its derivatives are well-known for their ability to interact with nucleic acids through various binding modes, primarily intercalation. These interactions are crucial for their biological effects, including their historical use as mutagens and their application in chemotherapy.

Intercalation Mechanisms and Binding Modes

The primary mode of interaction between Acridine and double-stranded nucleic acids (DNA and RNA) is intercalation. This process involves the insertion of the planar aromatic acridine chromophore between adjacent base pairs of the nucleic acid helix researchgate.netmdpi.commdpi.comceon.rsoup.comresearchgate.netrsc.orgresearchgate.netnih.gov. This insertion is largely driven by hydrophobic interactions and π-π stacking between the acridine ring system and the nucleobases researchgate.netmdpi.comrsc.org.

Beyond intercalation, Acridine can also engage in other binding modes:

Electrostatic Binding: Cationic acridine molecules can bind externally to the negatively charged phosphate (B84403) backbone of nucleic acids mdpi.comrsc.orgresearchgate.net. This mode is particularly relevant at higher dye concentrations or with single-stranded nucleic acids mdpi.comrsc.org.

Groove Binding: While intercalation is dominant, some acridine derivatives, especially those with specific side-chain substitutions, can also interact within the major or minor grooves of the DNA helix mdpi.comrsc.org.

Intercalation leads to structural changes in the DNA, including unwinding of the double helix and an increase in its length mdpi.comresearchgate.net. These changes can disrupt essential cellular processes such as DNA replication and transcription, which is the basis for the biological activity of many acridine-based drugs mdpi.comnih.govontosight.ai. For instance, acridine orange, a derivative, can bind to DNA by intercalation and RNA via electrostatic attractions wikipedia.org. Depending on concentration and binding mode, acridine orange exhibits different fluorescence, with green emission when intercalated into double-stranded DNA and red emission when bound externally to single-stranded nucleic acids or RNA mdpi.comresearchgate.netresearchgate.netwikipedia.orgthermofisher.com.

Specificity for DNA/RNA Sequences (e.g., GC-rich regions)

Acridine and many of its derivatives generally exhibit a preference for binding to guanine-cytosine (GC)-rich regions within double-stranded DNA researchgate.netresearchgate.netdigitallibrary.co.in. This selectivity is attributed to favorable stacking interactions and potential hydrogen bonding with the GC base pairs digitallibrary.co.in. Studies have shown that the interaction of acridines with GC sequences can be stronger than with adenine-thymine (AT) sequences researchgate.netdigitallibrary.co.in. For example, 9-aminoacridine (B1665356) has been found to stack preferably with AT sequences in some computational models, but many acridine analogues are known to intercalate within GC-rich regions digitallibrary.co.in.

However, the sequence specificity can be influenced by the presence and nature of substituents on the acridine chromophore. For instance, an acridine-linked peptide containing the SPKK motif showed AT-selectivity, with binding sites restricted to alternating AT-sequences proximal to GC-rich regions, disfavoring homooligomeric runs of A and T nih.gov. This indicates that side-chain interactions can guide the acridine moiety to specific sequences mdpi.comnih.gov.

Binding Affinity and Stoichiometry Determination

The binding affinity of Acridine derivatives to nucleic acids is a critical parameter in understanding their biological potency. Various spectroscopic and calorimetric techniques, such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC), are employed to determine binding constants and stoichiometry researchgate.netrsc.orgnih.govmdpi.comstrategian.commdpi.comcaltech.edunih.gov.

Binding constants (Kb) for acridine derivatives interacting with calf-thymus DNA (ctDNA) have been reported across a range, typically indicating moderate to high affinity. For example:

Amsacrine-DNA complex: Kb = 1.2 × 104 M−1 mdpi.com.

3,6-bis(3-alkylguanidino)acridines with ctDNA: Kb ranging from 1.25 × 105 to 5.26 × 105 M−1 mdpi.com.

Novel acridine-thiosemicarbazone derivatives with ctDNA: Kb ranging from 1.74 × 104 to 1.0 × 106 M−1 mdpi.com.

Acridine orange (AO) with calf-thymus DNA: KAO = 2.69 × 104 M−1 strategian.com.

Acridine N-acylhydrazone derivatives with ctDNA: Kb values around 3.18 × 103 M−1 for the most active compound mdpi.com.

The stoichiometry of binding can vary. For instance, acridine orange at high binding densities forms complexes with double-stranded DNA with a 1:1 (dye/phosphate) stoichiometry nih.gov. For acridine-peptide conjugates interacting with RNA, studies often reveal biphasic transitions, with Kd values determined from the first transition nih.govcaltech.edu. For example, a full-length peptide-acridine conjugate displayed substantially improved RNA-binding affinity (~80-fold; Kd ~ 15 pM) relative to the peptide alone (Kd ~ 1.2 nM) nih.gov.

Table 1: Representative Binding Affinities of Acridine Derivatives to DNA/RNA

| Compound Class / Derivative | Nucleic Acid Target | Binding Constant (Kb or Kd) | Reference |

| Amsacrine (B1665488) | ctDNA | 1.2 × 104 M−1 | mdpi.com |

| 3,6-bis(3-alkylguanidino)acridines | ctDNA | 1.25 × 105 to 5.26 × 105 M−1 | mdpi.com |

| Acridine-thiosemicarbazone derivatives | ctDNA | 1.74 × 104 to 1.0 × 106 M−1 | mdpi.com |

| Acridine Orange (AO) | ctDNA | 2.69 × 104 M−1 | strategian.com |

| Acridine N-acylhydrazone derivatives | ctDNA | ~3.18 × 103 M−1 | mdpi.com |

| Acridine-λ N22 peptide conjugate | boxB RNA | ~15 pM (Kd) | nih.gov |

Influence of Acridine Structure and Substitution on Interaction

The structural modifications and substitutions on the acridine core significantly influence its interaction with nucleic acids, affecting binding affinity, sequence specificity, and biological activity.

Planar Core: The planar tricyclic structure of acridine is essential for its intercalative binding mode mdpi.comresearchgate.netrsc.org.

Side-Chain Substitutions: The nature and position of substituents on the acridine ring play a crucial role. For instance, substitution at the C5 position of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) significantly enhances DNA binding affinity and energetics, suggesting that these substituents direct both thermodynamic mechanisms and molecular interactions nih.gov.

Amino Groups: The presence of ionizable amino moieties in the side chain can help "anchor" the acridine after intercalation, contributing to stronger binding oup.com. For example, a 9-amino group in acridine derivatives has been shown to be essential in modulating the acidity and RNA-activating ability acs.org.

Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing groups (EWG) or electron-donating groups (EDG) on the acridine moiety can influence its DNA binding capabilities and anticancer activity rsc.org. Compounds with 7- or 8-substituted acridine moieties by an electron-donating group were found to be more active rsc.org.

Polyintercalation: Linking multiple acridine units in one molecule can lead to polyintercalation, enhancing binding to nucleic acids researchgate.net. This strategy is employed to improve the selectivity and activity of intercalating drugs mdpi.com.

Linker Length and Flexibility: In conjugates, the linker connecting acridine to another moiety (e.g., a peptide) can be critical. For acridine-peptide conjugates, the structural context of acridine presentation, including linker flexibility, was found to be critical for enhanced RNA binding affinity and specificity nih.gov.

Acridine Interactions with G-Quadruplex Structures

Guanine-rich DNA and RNA sequences can fold into unique four-stranded structures known as G-quadruplexes (G4s), which are increasingly recognized as important therapeutic targets, particularly in cancer biology researchgate.netmdpi.comcern.ch. Acridine derivatives have been extensively studied for their ability to interact with and stabilize these structures.

Stabilization and Conformational Changes Induced by Acridine Binding

Acridine compounds, especially 9-aminoacridines, show selective binding for G-quadruplex sequences researchgate.net. The interaction is primarily driven by π-π stacking interactions between the planar acridine chromophore and the G-tetrads (planar association of four guanines stabilized by Hoogsteen hydrogen bonds) at the termini of the quadruplex structure researchgate.netmdpi.commdpi.comcsic.esmdpi.com. Electrostatic interactions involving positively charged groups on the acridine molecule and the G-quadruplex backbone also contribute to binding and stabilization mdpi.comcsic.esmdpi.com.

The binding of acridine derivatives to G-quadruplexes typically leads to their stabilization. This stabilization is often assessed by measuring changes in the melting temperature (Tm) of the G-quadruplex in the presence of the ligand cern.ch. Ligands that selectively bind and stabilize G-quadruplexes are of significant interest as potential anticancer drugs, as G4 structures are found in telomeres and oncogene promoter regions mdpi.comcern.ch.

Acridine binding can also induce conformational changes in G-quadruplex structures. For example, the crystal structure of a human telomeric RNA (TERRA) quadruplex-acridine complex revealed significant loop conformational changes compared to the native TERRA quadruplex acs.org. These changes involve the UUA loops being held in specific conformations by multiple hydrogen bonds, actively participating in binding the acridine molecules acs.org. Computational and experimental studies have shown that some acridine orange derivatives interact with G4 structures via π-π stacking and groove/loop interactions, leading to strong stabilization mdpi.com.

Enzymatic Modulation by Acridine Derivatives

Acridine derivatives are well-known for their ability to modulate the activity of various enzymes, particularly topoisomerases and RNA polymerases, which are vital for nucleic acid metabolism.

Topoisomerase Inhibition Mechanisms

Acridines and their derivatives are potent inhibitors of DNA topoisomerases I and II, enzymes essential for maintaining DNA topology during cellular processes like replication, recombination, and transcription nih.govwikipedia.orguni.lufishersci.cawikipedia.orgmacsenlab.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comuni.luinnexscientific.comnih.gov. Topoisomerase inhibitors are broadly categorized into "topoisomerase poisons" and "catalytic inhibitors" based on their mode of action nih.govfishersci.figuidetomalariapharmacology.org.

Topoisomerase poisons, such as amsacrine (m-AMSA), stabilize the topoisomerase-DNA cleavage complex, leading to DNA double-strand breaks. This ternary complex formation inhibits DNA replication, generates double-strand breaks, and ultimately induces cell death nih.govmacsenlab.comsigmaaldrich.comfishersci.fitocris.comuni.lu. Amsacrine, an acridine derivative, is historically significant as the first drug demonstrated to function as a topoisomerase II poison macsenlab.comuni.lu. Its planar fused ring system intercalates into the DNA of tumor cells, altering major and minor groove proportions wikipedia.orgtocris.com.

In contrast, catalytic inhibitors decrease the enzyme's activity by preventing the formation of the enzyme-DNA complex, either by obstructing DNA binding or by preventing the enzyme from cleaving DNA nih.govguidetomalariapharmacology.org. Novel acridine-based compounds have been identified as catalytic inhibitors of human topoisomerase II, meaning they inhibit the enzyme's catalytic activity without inducing DNA cleavage or forming covalent topoisomerase-DNA complexes, unlike topoisomerase poisons fishersci.figuidetomalariapharmacology.org. Some 3,9-disubstituted acridines have also been found to inhibit both topoisomerase I and topoisomerase IIα, with studies suggesting that the inhibition is caused by the derivative binding to the DNA molecule rather than directly inhibiting the enzyme itself fishersci.ca. The ability of acridine compounds to intercalate into DNA is a primary factor in their topoisomerase inhibitory activity nih.govwikipedia.orguni.luwikipedia.orgtocris.comlabdisposable.com.

Impact on DNA Replication and Transcription

The DNA intercalating ability of acridines also extends to impacting fundamental cellular processes like DNA replication and transcription. By inserting themselves between DNA base pairs, acridine compounds can inhibit the in vivo synthesis of nucleic acids, thereby blocking DNA replication wikipedia.orgfishersci.fi.

Furthermore, acridine derivatives have been shown to inhibit RNA polymerases, including RNA Polymerase I (Pol I) and RNA Polymerase II (Pol II) wikipedia.orgnih.govontosight.aiuni.luthermofisher.com. For example, 9-aminoacridine (9AA) is highly efficient in blocking RNA Pol I transcription, causing a rapid decrease in ribosomal RNA (rRNA) levels and inducing nucleolar stress wikipedia.orguni.lu. BMH-21, an acridine-like quinazolinone, acts as a DNA intercalator that blocks Pol I transcription by inhibiting various stages, including initiation, promoter escape, and elongation nih.gov. Some acridines primarily inhibit RNA synthesis by preventing the enzyme's binding to DNA ontosight.ai. Quinacrine, an aminoacridine derivative, has also been reported to induce nucleolar stress in cultured cancer cells wikipedia.org. JP-1302, a drug with a 9-aminoacridine structural scaffold, inhibits RNA Pol I transcription and RNA Pol II phosphorylation uni.lu.

Physicochemical Aspects of Biological Interactions

The biological interactions of acridines are deeply rooted in their physicochemical properties, which dictate their binding modes and subsequent effects on macromolecules.

Fluorescence Quenching Studies in Macromolecule Complexes

Fluorescence quenching is a widely employed technique to investigate the formation of complexes between acridines and biological macromolecules, particularly nucleic acids labdisposable.comnih.govwikipedia.orgfishersci.cafishersci.comfishersci.notocris.comtristains.comspacorporation.innih.govnih.govwikipedia.org. The fluorescence of acridine compounds, such as acriflavine (B1215748) and acridine orange, is significantly quenched upon binding to nucleic acids, indicating complex formation nih.govwikipedia.orgfishersci.cafishersci.comtocris.comspacorporation.innih.gov. This quenching can occur through various mechanisms, including the displacement of a pre-bound fluorescent dye (e.g., ethidium (B1194527) from DNA by acridines) fishersci.no.

The extent of fluorescence quenching and the calculated quenching constants provide valuable insights into the binding affinity of acridines to DNA tristains.comnih.gov. Studies using fluorescence quenching have helped differentiate between binding modes, such as intercalative binding where the acridine inserts between DNA base pairs, and external electrostatic binding to the DNA surface fishersci.comtocris.comnih.gov. The ionic strength of the medium can influence the quenching, reflecting the nature of the interactions involved spacorporation.in.

Role of Electrostatic and Hydrophobic Interactions

Acridines interact with biological macromolecules through a combination of non-covalent forces, including electrostatic, hydrophobic, hydrogen bonding, and van der Waals interactions wikipedia.orglabdisposable.comnih.govnih.govnih.gov. Electrostatic forces play a significant role, particularly in the binding of positively charged acridines like 9-aminoacridine to DNA nih.govnih.gov. The sensitivity of binding affinity to the ionic strength of the medium further supports the involvement of electrostatic interactions nih.gov.

Influence of Dimerization on Binding and Fluorescence

The dimerization and higher-order aggregation of acridine compounds significantly influence their binding characteristics to biological macromolecules and their fluorescent properties. This phenomenon is critical for understanding their mechanism of action and for designing new fluorescent probes and drugs.

Dimerization and Fluorescence Quenching

In aqueous solutions, acridine derivatives, including acridine itself, tend to self-associate, forming dimers and larger aggregates nih.govrsc.orgacs.org. This aggregation is a concentration-dependent process and can be influenced by factors such as ionic strength and pH rsc.orgresearchgate.net. For instance, proflavine (B1679165) (3,6-diaminoacridine), an acridine derivative, forms dimers in pH 4 buffer solutions rsc.org.

A common consequence of this dimerization, especially the formation of H-aggregates (where molecules stack roughly vertically), is a significant quenching of fluorescence rsc.orgrsc.orgresearchgate.netnih.govgoogle.comgoogle.com. This quenching occurs because the electronic excitation energy of the individual acridine molecules is dissipated into vibrational modes within the aggregated structure, rather than being emitted as light google.com. For example, dimeric acridine orange (AO) dyes exhibit minimal fluorescence in aqueous solutions due to intramolecular aggregation that effectively quenches their fluorescence nih.gov. Studies on proflavine's self-quenching mechanism suggest it involves both the formation of non-fluorescent dimers in the ground state (static quenching) and the dynamic quenching caused by the diffusion of excited and ground-state monomers to form an excited dimer that is incapable of emission rsc.org.

Fluorescence Enhancement Upon Binding to Macromolecules

A notable characteristic of certain dimeric acridine dyes is their "light-up" property upon interaction with biological macromolecules, particularly nucleic acids nih.govgoogle.comgoogle.com. While often weakly fluorescent in their aggregated or dimeric state in solution, these dyes show a substantial increase in fluorescence intensity when they bind to DNA or RNA nih.govgoogle.comgoogle.com. This enhancement is typically attributed to the disaggregation of the dye or a conformational change (e.g., the opening of a hairpin-like structure in intramolecular dimers) upon binding, which reduces the self-quenching effect nih.govgoogle.comgoogle.com. This property makes them valuable as highly sensitive fluorescent probes for detecting and quantifying nucleic acids nih.govgoogle.com. For instance, a dimeric acridine orange dye (AOAO-7) demonstrates significantly lower background fluorescence and markedly higher fluorescence upon binding to DNA compared to its monomeric counterpart google.com.

Influence on Binding Affinity and Mode

Dimerization also plays a crucial role in dictating the binding affinity and mode of acridine compounds to biological macromolecules:

High Affinity of Dimers : Acridine homodimers, for example, exhibit a remarkably high affinity for AT-rich regions of nucleic acids medchemexpress.com.

Distinct Binding Modes : Acridine dyes can interact with DNA via different mechanisms depending on their aggregation state. Monomeric acridine molecules typically bind by intercalation, inserting themselves between the base pairs of double-stranded nucleic acids, which often results in a green (orthochromatic) fluorescence emission mdpi.comscbt.com. In contrast, aggregated forms of acridine dyes tend to bind externally to the nucleic acid backbone, which can lead to a red (metachromatic) emission mdpi.comoup.com.

Kinetic Considerations : The kinetics of acridine-DNA interaction are also influenced by dimerization. For Acridine Orange, studies have revealed a branched mechanism involving both outside "dimerization" on the DNA surface and intercalation. The presence of pre-bound dimers can considerably retard the subsequent intercalation process, especially at low DNA phosphate-to-dye (P/D) ratios oup.com. Kinetic investigations of acridine dimers binding to DNA, such as poly[d(A-T)-d(A-T)], indicate that the dissociation rate from DNA is a critical factor, and their fluorescence parameters can vary depending on the DNA sequence acs.org.

Specificity for DNA Structures : Acridine oligomers, including dimers and trimers, have demonstrated a preferential affinity for specific DNA secondary structures, such as G-quadruplexes and parallel triplexes nih.gov. Upon binding to these structures, pronounced changes in their fluorescence spectra are observed, which can be utilized to determine binding constants nih.gov. For example, an acridine dimer showed a dramatic increase in fluorescence intensity around 360 nm when G-quadruplex DNA sequences were added nih.gov.

Detailed Research Findings and Data

Research has quantified some of the thermodynamic and binding characteristics related to acridine dimerization and its interaction with nucleic acids.

Table 1: Thermodynamic Parameters for Proflavine Dimerization in pH 4 Buffer

| Parameter | Value | Reference |

| Heat of Dimerization (ΔH°) | -5.5 ± 0.5 kcal mol⁻¹ | rsc.org |

| Entropy Change (ΔS°) | -6 cal mol⁻¹ deg⁻¹ | rsc.org |

| Equilibrium Constant (K) | ~500 L mol⁻¹ (at 25°C) | rsc.org |

This data indicates that the dimerization of proflavine is an exothermic process, driven by both enthalpy and entropy, leading to a stable dimeric form in solution rsc.org.

Table 2: Binding Constants (log K) of Acridine Oligomers with DNA Structures

| Compound (Acridine Oligomer) | DNA Structure (Example) | log K (Binding Constant) | Fluorescence Change upon Binding | Reference |

| Dimer 1 | 24bcl (G-quadruplex) | 4-6 (order of magnitude) | Dramatic increase around 360 nm | nih.gov |

| Dimer 1 | HT24 (G-quadruplex) | 4-6 (order of magnitude) | Dramatic increase around 360 nm | nih.gov |

| Dimer 1 | cmyc (G-quadruplex) | 4-6 (order of magnitude) | Dramatic increase around 360 nm | nih.gov |

| Dimer 1 | TC triplex | Some affinity | Not specified | nih.gov |

| Dimer 1 | Duplex ds26 | No affinity | Not specified | nih.gov |

| Compounds 2, 3, 4 (Dimers/Trimers) | G-quadruplexes | 4-6 (order of magnitude) | Similar increases | nih.gov |

These findings highlight the strong affinity of acridine oligomers for G-quadruplex DNA structures, which is accompanied by a significant enhancement in their fluorescence, making them effective probes for these specific nucleic acid conformations nih.gov.

The interplay between acridine dimerization, its impact on intrinsic fluorescence, and the subsequent changes upon binding to biological macromolecules underscores the complex but predictable behavior of these compounds, enabling their tailored application in various scientific and biomedical fields.

Acridine in Coordination and Supramolecular Chemistry

Acridine (B1665455) as a Ligand in Transition Metal Complexes

Acridine and its derivatives serve as versatile ligands, capable of forming stable complexes with various transition metals. The coordination behavior is significantly influenced by the acridine core's inherent properties and the nature of appended donor groups.

The synthesis of acridine-based ligands often involves incorporating the acridine core into multidentate frameworks, such as pincer ligands. A prominent class is the acridine-based PNP pincer ligands, which typically feature a central acridine nitrogen flanked by two phosphinomethyl (CH₂PR₂) arms wikipedia.orgnih.gov. For instance, the acridine-based PNP-pincer Ru complex, RuHCl(CO)(A-iPr-PNP) where A-iPr-PNP is 4,5-bis-(diiso-propylphosphinomethyl)acridine, is synthesized by reacting 4,5-dibromomethyl acridine with PHiPr₂ in methanol, followed by complexation with RuHCl(CO)(PPh₃)₃ wikipedia.orghznu.edu.cn.

Another example includes the design of a tridentate ligand featuring an acridine core and pyrazole (B372694) rings, namely 2,7-di-tert-butyl-4,5-di(pyrazol-1-yl)acridine (Ligand L) citeab.comnih.gov. Acridine-based Schiff base ligands have also been synthesized via the condensation of salicylaldehyde (B1680747) with diamino organic groups like acridine yellow or diaminoacridine tristains.com. Furthermore, a facile synthetic approach for acridine-based nickel(II) complexes involves a metal-mediated rearrangement of diphenylamine (B1679370) derivatives, leading to novel pentadentate nickel(II) compounds featuring acridine-based Schiff-base ligands hznu.edu.cntristains.com. Acridine-based (S,N,S) pincer ligands, such as 4,5-bis(phenylthiomethyl)acridine, are synthesized through the reaction of in situ generated PhS⁻ with 4,5-bis(bromomethyl)acridine (B1609840) ctdbase.org.

Characterization of these ligands and their metal complexes typically employs a range of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are crucial for confirming ligand structure and coordination, with characteristic shifts observed upon complexation. For example, the ³¹P signal for an acridine-based PNP ruthenium complex appears at 69.35 ppm, and the 9H acridine ring proton at 8.2 ppm in ¹H NMR wikipedia.org.

X-ray Crystallography: Single crystal X-ray diffraction provides definitive structural authentication, revealing coordination geometries and bond lengths wikipedia.orgnih.govciteab.comtristains.comtristains.comctdbase.orgnih.govnih.govnih.gov.

Infrared (IR) Spectroscopy: Used to identify functional groups and changes upon metal coordination tristains.comnih.govnih.govchem960.com.

Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms molecular weights and composition of the complexes in solution tristains.comctdbase.orgnih.govnih.gov.

Cyclic Voltammetry: Used to evaluate electrochemical properties, including redox potentials and HOMO-LUMO energy gaps citeab.comchem960.com.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations: Provide theoretical insights into electronic structures, excited states, and bonding characteristics nih.govchem960.comuni.ludtu.dk.

Acridine ligands exhibit diverse coordination modes and geometries depending on the metal center and the presence of additional donor atoms.

Tridentate Pincer Coordination: Acridine-based PNP pincer ligands typically coordinate in a tridentate fashion, utilizing the central acridine nitrogen and two flanking phosphine (B1218219) donors wikipedia.orgnih.gov. Ruthenium(II) complexes with these ligands often adopt a distorted octahedral geometry wikipedia.org.

Facial (fac) and Meridional (mer) Coordination: In some tridentate acridine-based ligands, particularly those with pyrazole rings, both facial and meridional coordination modes have been observed. For instance, a novel tridentate ligand (L) featuring an acridine core and pyrazole rings formed two ruthenium(II) complexes: a homoleptic complex RuL₂₂, which exhibited facial coordination, and a heteroleptic complex Ru(tpy)L₂, where the terpyridine (tpy) ligand imposed a meridional coordination of L citeab.comnih.gov.

Bidentate Coordination: Interestingly, for some first-row transition metals like iron and nickel, acridine-based PNP pincer ligands have been found to adopt a bidentate P,P-chelated coordination mode, where the acridine nitrogen atom does not coordinate to the metal center. This leads to the formation of "diphos-type" complexes with unusually large cis and trans bite angles.

N-donor and Chelate Coordination: Acridine can coordinate through its endocyclic nitrogen atom. In 4-hydroxyacridine, the ligand can act as a chelating ligand, bonding to nickel through both its nitrogen and oxygen atoms nih.govnih.gov. Acridine Orange, a derivative, has been shown to coordinate to palladium(II) and platinum(II) through its endocyclic nitrogen atom nih.govnih.gov.

Distorted Geometries: Many acridine metal complexes exhibit distorted coordination geometries, such as distorted tetrahedral or square planar, due to the rigid and planar nature of the acridine core and steric demands of substituents tristains.com.

The electronic structure and bonding in acridine metal complexes are crucial for understanding their reactivity and photophysical properties. Theoretical investigations, primarily using DFT and TD-DFT calculations, have provided significant insights.

Molecular Orbitals: In many acridine pincer ligand-based Ru(II) and Rh(III) complexes, the lowest unoccupied molecular orbitals (LUMOs) are predominantly composed of the acridine π* orbitals, while the highest occupied molecular orbitals (HOMOs) primarily consist of metal d orbitals nih.govchem960.comuni.lu. This orbital alignment is fundamental for charge transfer phenomena.

Bonding Nature: Quantum Theory of Atoms in Molecules (QTAIM) studies have been used to analyze the bonding nature, for example, between the metal atom and a fluorine atom in acridine pincer complexes, revealing strong interactions despite a lack of covalent character in some cases nih.govuni.lu.

Redox Noninnocence: Acridine-based pincer complexes of 3d metals (e.g., Ni, Co, Fe, Mn) can exhibit redox noninnocent behavior, where the ligand itself participates in redox processes, leading to unique reactivities such as dimerization at the C9 position of the acridine ring.

Metal-to-ligand charge transfer (MLCT) transitions are a significant feature of acridine metal complexes, particularly those involving d-block metals.

Electronic Transitions: MLCT transitions occur when an electron is promoted from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO) nih.govchem960.comuni.lu. This is commonly observed in complexes where the acridine ligand possesses low-lying π* orbitals citeab.comnih.govchem960.comuni.lu.

Spectroscopic Signatures: MLCT bands typically appear in the visible to near-infrared region of the electronic absorption spectra. For instance, a ruthenium(II) complex with an acridine-pyrazole ligand shows a moderately intense MLCT absorption spanning from 500 nm to 820 nm, with maxima attributed to Ru-to-pyrazole ring and Ru-to-lowest acridine π* orbitals transitions citeab.com. Similarly, a W(0) complex with a 4,5-bis(diphenylphosphino)acridine (PNP) ligand exhibits a very low energy W → π*(acridine) MLCT absorption band ranging from 500 nm to over 900 nm chem960.com.